molecular formula C20H24O8 B14020772 2-Hydroxy-1,2-bis(3,4,5-trimethoxyphenyl)ethanone CAS No. 7467-90-5

2-Hydroxy-1,2-bis(3,4,5-trimethoxyphenyl)ethanone

Katalognummer: B14020772
CAS-Nummer: 7467-90-5
Molekulargewicht: 392.4 g/mol
InChI-Schlüssel: JIDNYUKRPUJZAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-1,2-bis(3,4,5-trimethoxyphenyl)ethanone is a chemical compound with the molecular formula C20H24O8 and a molecular weight of 392.40 g/mol It is known for its unique structure, which includes two 3,4,5-trimethoxyphenyl groups attached to a central ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1,2-bis(3,4,5-trimethoxyphenyl)ethanone typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate reagents under controlled conditions. One common method is the Claisen-Schmidt condensation reaction, which involves the condensation of 3,4,5-trimethoxybenzaldehyde with another aromatic aldehyde in the presence of a base . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-1,2-bis(3,4,5-trimethoxyphenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-1,2-bis(3,4,5-trimethoxyphenyl)ethanone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Hydroxy-1,2-bis(3,4,5-trimethoxyphenyl)ethanone involves its interaction with specific molecular targets. The trimethoxyphenyl groups play a crucial role in binding to enzymes and proteins, inhibiting their activity. For example, the compound has been shown to inhibit tubulin polymerization, which is essential for cell division . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

2-Hydroxy-1,2-bis(3,4,5-trimethoxyphenyl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

7467-90-5

Molekularformel

C20H24O8

Molekulargewicht

392.4 g/mol

IUPAC-Name

2-hydroxy-1,2-bis(3,4,5-trimethoxyphenyl)ethanone

InChI

InChI=1S/C20H24O8/c1-23-13-7-11(8-14(24-2)19(13)27-5)17(21)18(22)12-9-15(25-3)20(28-6)16(10-12)26-4/h7-10,17,21H,1-6H3

InChI-Schlüssel

JIDNYUKRPUJZAL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C(C(=O)C2=CC(=C(C(=C2)OC)OC)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.